molecular formula C14H9F2N3O3S3 B6531155 N-(3,4-difluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide CAS No. 1021209-44-8

N-(3,4-difluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide

Cat. No.: B6531155
CAS No.: 1021209-44-8
M. Wt: 401.4 g/mol
InChI Key: CEUOVTKOWCZSJC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiophene sulfonamide moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl group. This is followed by the introduction of the thiophene sulfonamide moiety and the formation of the thiazole ring. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the workers involved.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(3,4-difluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its desired effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-2-bromo-1,3-thiazole-4-carboxamide

  • N-(3,4-difluorophenyl)-2-(benzene-sulfonamido)-1,3-thiazole-4-carboxamide

  • N-(3,4-difluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-oxazole-4-carboxamide

Uniqueness: N-(3,4-difluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O3S3/c15-9-4-3-8(6-10(9)16)17-13(20)11-7-24-14(18-11)19-25(21,22)12-2-1-5-23-12/h1-7H,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUOVTKOWCZSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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